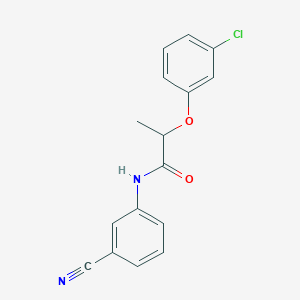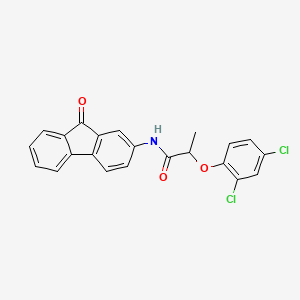
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide
描述
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPP has been shown to have various biochemical and physiological effects, and its mechanism of action is still being studied.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide is still being studied, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been shown to have various biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been shown to have antioxidant properties and to inhibit the growth of cancer cells. 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has also been shown to affect the levels of neurotransmitters in the brain, which may contribute to its analgesic effects.
实验室实验的优点和局限性
One advantage of using 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide a potentially safer option for the development of new pain medications. However, one limitation of using 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for the study of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide. One direction is the development of new pain medications based on 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide. Another direction is the study of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide’s potential use in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide and its effects on neurotransmitters in the brain. Finally, the development of new synthesis methods for 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide with improved solubility and efficiency may also be an area of future research.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been shown to have various biochemical and physiological effects, and its mechanism of action is still being studied. While 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has limitations, such as its limited solubility in water, it has potential advantages for the development of new pain medications. Further research is needed to fully understand the potential applications of 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide and its mechanism of action.
科学研究应用
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been used in various scientific research applications, such as in the study of pain and inflammation. 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. 2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(3-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11(21-15-7-3-5-13(17)9-15)16(20)19-14-6-2-4-12(8-14)10-18/h2-9,11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGXCJFGWGUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4075229.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)

![1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate](/img/structure/B4075260.png)
![2-nitro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4075262.png)
methanone](/img/structure/B4075276.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4075283.png)
![ethyl 4-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4075288.png)
![N,N-dicyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075290.png)
![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075311.png)